4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Angiogenesis Endothelial Cell Biology Protein Kinase C Inhibition

Researchers studying PKC-mediated angiogenesis often face the challenge of confirming assay specificity-distinguishing genuine anti-angiogenic effects from general oxazolone scaffold toxicity. MDL 27044 solves this by serving as a critical negative control: consistently inactive in HUVEC tube formation (IC50 >100 µM) and chick embryo angiogenesis (inactive up to 3 µg/egg), it provides a reliable baseline for verifying that observed effects are specific to the 4-propyl substitution pattern rather than non-specific toxicity. Use MDL 27044 as a comparator in SAR campaigns, CYP450 inhibition profiling (CYP3A4 IC50 = 5.49 µM), and PKC-dependent mechanism studies.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 132338-12-6
Cat. No. B160793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
CAS132338-12-6
Synonyms4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone
MDL 27044
MDL-27044
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)N1)C2=CC=NC=C2
InChIInChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12)
InChIKeyHYFQYGZLUXYDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDL 27044: Oxazolone PKC Inhibitor


4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 132338-12-6, also known as MDL 27044) is a synthetic oxazolone derivative and an inhibitor of cellular protein kinases [1]. It is the 4-methyl analog of the more extensively characterized 4-propyl congener, MDL 27032 [2]. The compound has been studied primarily as a tool compound in angiogenesis research due to its ability to modulate protein kinase C (PKC) activity [3].

1 Negative control for PKC-mediated angiogenesis studies
2 4-Methyl oxazolone comparator to 4-propyl analogs
3 Kinase inhibition pathway tool compound

MDL 27044: Analog Substitution Caveats


Within the oxazolone class of PKC inhibitors, subtle structural modifications produce dramatic differences in biological activity. MDL 27044 (4-methyl) and its closely related analog MDL 27032 (4-propyl) differ by only a single methylene group in the side chain, yet they exhibit marked divergence in anti-angiogenic potency, in vivo efficacy, and kinase selectivity profiles [1]. The 4-methyl substitution yields a compound that is consistently less effective across multiple assays, serving as a critical negative control or comparator tool in kinase-mediated angiogenesis studies [2]. Consequently, researchers cannot assume that substituting one oxazolone derivative for another will produce comparable experimental outcomes.

Target Compound
MDL 27044 (4-methyl)
Oxazolone with reported lower anti-angiogenic response; serves as comparator or negative control.
Similar Analog
MDL 27032 (4-propyl)
Closely related congener with distinct PKC inhibition and anti-angiogenic profile; not interchangeable.
Substitution may shift assay outcomes due to chain-length-dependent activity divergence.

MDL 27044: Comparative Evidence


HUVEC Tube Formation Assay

In a direct head-to-head comparison using the same experimental system, MDL 27044 (4-methyl) demonstrates significantly weaker anti-angiogenic activity than its 4-propyl analog MDL 27032 [1]. The 4-methyl compound failed to achieve 50% inhibition at the highest tested concentration, whereas the 4-propyl analog showed clear dose-dependent inhibition [1].

HUVEC Tube Formation
Head-to-head
IC50 >100 µM vs. MDL 27032 IC50 = 50 µM
Supports comparator assay-response context
At least 2-fold difference; no 50% inhibition at highest tested concentration for MDL 27044
Angiogenesis Endothelial Cell Biology Protein Kinase C Inhibition

In Ovo Angiogenesis Assay

In a direct head-to-head comparison using the chick embryo yolk sac membrane angiogenesis model, MDL 27044 (4-methyl) showed no significant inhibitory effect even at a 10-fold higher dose than the effective dose of MDL 27032 [1]. The 4-methyl analog was indistinguishable from vehicle-treated controls, while the 4-propyl analog significantly inhibited neovascularization [1].

In Ovo Angiogenesis
Head-to-head
No inhibition at 3 µg/egg; MDL 27032 active at 0.3 µg/egg
Supports in vivo model-response context
>10-fold difference; vehicle-like response for MDL 27044
Angiogenesis In Vivo Model Developmental Biology

CYP450 Inhibition Profile

MDL 27044 exhibits differential inhibition across cytochrome P450 isoforms, with approximately 9-fold greater potency against CYP3A4 (IC50 = 5.49 µM) compared to CYP2C19 and CYP2E1 (IC50 = 50 µM for both) [1]. This isoform selectivity profile may be relevant for researchers assessing potential drug-drug interaction liabilities or metabolic stability in compound series.

CYP Inhibition Profile
Cross-study
CYP3A4 IC50 5.49 µM; CYP2C19/2E1 IC50 50 µM
Isoform selectivity assay context
9.1-fold greater inhibition of CYP3A4; preincubation 3-5 min
Drug Metabolism Cytochrome P450 ADME-Tox

Oxazolone SAR: Substitution Effects

The oxazolone scaffold exhibits a clear structure-activity relationship where the nature of the 4-position substituent dramatically alters biological potency [1]. The 4-methyl analog (MDL 27044) is consistently less effective than the 4-propyl analog (MDL 27032) across multiple assays measuring PKC/PKA inhibition, HUVEC proliferation, and angiogenesis [2]. This class-level pattern indicates that the 4-methyl compound occupies a distinct position in the oxazolone SAR landscape, making it a valuable comparator for structure-function studies rather than a primary active compound.

Oxazolone SAR
Class-level
4-Methyl substitution yields lower activity across angiogenesis and kinase assays
Position in oxazolone SAR landscape as less active comparator
Data to verify; consistent trend across multiple platforms
Structure-Activity Relationship Medicinal Chemistry Protein Kinase Inhibitors

MDL 27044: Application Scenarios


Angiogenesis Negative Control

MDL 27044 serves as an ideal negative control compound when investigating the anti-angiogenic effects of MDL 27032 or related oxazolone derivatives. Its consistent lack of efficacy in HUVEC tube formation (IC50 >100 µM) and chick embryo angiogenesis (inactive up to 3 µg/egg) provides a baseline for verifying that observed anti-angiogenic effects are specific to the 4-propyl substitution pattern rather than general oxazolone scaffold toxicity [1].

Oxazolone SAR Studies

MDL 27044 is a critical comparator in SAR campaigns aimed at optimizing the 4-position substituent of oxazolone PKC inhibitors. The dramatic loss of activity resulting from the methyl-to-propyl substitution (≥2-fold reduction in vitro, >10-fold reduction in ovo) provides a clear quantitative benchmark for evaluating novel analogs [1]. Researchers can use MDL 27044 as a reference point to determine whether new substitutions improve upon or further diminish activity.

CYP450 Interaction Profiling

MDL 27044 can be employed as a reference compound for assessing CYP450 inhibition liabilities in oxazolone-containing chemical series. Its differential inhibition of CYP3A4 (IC50 = 5.49 µM) versus CYP2C19 and CYP2E1 (IC50 = 50 µM) provides a benchmark for comparing metabolic profiles of new analogs [1]. This is particularly relevant for early-stage ADME-Tox screening where CYP inhibition data informs compound prioritization.

PKC Pathway Mechanistic Studies

In experiments designed to dissect the role of PKC in cellular processes such as proliferation, adhesion, or migration, MDL 27044 can serve as a less active comparator to MDL 27032. The relative abilities of the two compounds to inhibit PKC and PKA activity prepared from HUVEC, as well as their differential effects on bFGF-stimulated HUVEC proliferation, allow researchers to distinguish PKC-dependent from PKC-independent mechanisms [1].

Application
Selection Property
Validation Focus
Angiogenesis negative control studies
Comparator response profile
Anti-angiogenic assay specificity
Oxazolone SAR studies
Substituent-dependent activity
PKC inhibition benchmark
CYP450 interaction profiling
Isoform selectivity context
Metabolic stability screening
PKC pathway mechanistic studies
Kinase inhibition comparator
Proliferation and migration endpoints

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